molecular formula C12H8ClFO2S B13305605 3-Fluoro-5-biphenylsulfonyl chloride

3-Fluoro-5-biphenylsulfonyl chloride

Cat. No.: B13305605
M. Wt: 270.71 g/mol
InChI Key: PMIZUYPLMCXUSC-UHFFFAOYSA-N
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Description

3-Fluoro-5-biphenylsulfonyl chloride: is an organic compound with the molecular formula C12H8ClFO2S . It is a derivative of biphenyl, where a fluorine atom is substituted at the third position and a sulfonyl chloride group is attached to the fifth position. This compound is primarily used in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-biphenylsulfonyl chloride typically involves the following steps:

    Fluorination: or .

    Sulfonylation: The sulfonyl chloride group is introduced by reacting the fluorinated biphenyl with or under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Fluoro-5-biphenylsulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to yield sulfinic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like (e.g., aniline), (e.g., methanol), and (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base such as or .

    Oxidation: Oxidizing agents such as or can be used.

    Reduction: Reducing agents like or are employed.

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed through oxidation reactions.

Scientific Research Applications

Chemistry: 3-Fluoro-5-biphenylsulfonyl chloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a precursor for the preparation of sulfonamides, sulfonate esters, and other derivatives.

Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of drugs with potential therapeutic applications. Its derivatives have been investigated for their antibacterial, antifungal, and anticancer properties.

Industry: The compound finds applications in the production of specialty chemicals, dyes, and pigments. It is also used in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-biphenylsulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules.

Molecular Targets and Pathways: In biological systems, the compound or its derivatives may interact with specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, sulfonamide derivatives can inhibit bacterial enzymes, thereby exhibiting antibacterial activity.

Comparison with Similar Compounds

    3-Fluoro-5-(trifluoromethyl)benzoyl chloride: Similar in structure but with a trifluoromethyl group instead of a sulfonyl chloride group.

    3-Fluorobenzenesulfonyl chloride: Lacks the biphenyl structure but contains the fluorine and sulfonyl chloride groups.

Uniqueness: 3-Fluoro-5-biphenylsulfonyl chloride is unique due to the presence of both the fluorine atom and the sulfonyl chloride group on the biphenyl scaffold. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications.

Properties

Molecular Formula

C12H8ClFO2S

Molecular Weight

270.71 g/mol

IUPAC Name

3-fluoro-5-phenylbenzenesulfonyl chloride

InChI

InChI=1S/C12H8ClFO2S/c13-17(15,16)12-7-10(6-11(14)8-12)9-4-2-1-3-5-9/h1-8H

InChI Key

PMIZUYPLMCXUSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)S(=O)(=O)Cl)F

Origin of Product

United States

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